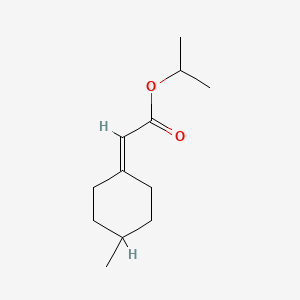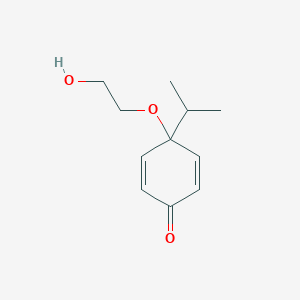
Magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide is a complex organometallic compound that combines magnesium, fluorine, phenoxymethylbenzene, and bromide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide typically involves the reaction of magnesium with 1-fluoro-3-(phenoxymethyl)benzene in the presence of a bromide source. This reaction is usually carried out in an ethereal solvent such as diethyl ether or tetrahydrofuran to stabilize the Grignard reagent formed . The reaction conditions often require an inert atmosphere to prevent the oxidation of the magnesium reagent.
Industrial Production Methods
Industrial production of this compound may involve mechanochemical methods, such as ball milling, to activate the magnesium and facilitate its reaction with the organic halide . This method is advantageous as it can be performed under solvent-free conditions, reducing the environmental impact of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The compound can react with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Oxidation and reduction: The magnesium center can participate in redox reactions, altering the oxidation state of the compound.
Coupling reactions: It can be used in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, and various electrophiles for substitution reactions. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound .
Wissenschaftliche Forschungsanwendungen
Magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide has several applications in scientific research:
Organic synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material science: The compound can be used to create new materials with unique properties.
Medicinal chemistry:
Wirkmechanismus
The mechanism of action of Magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide involves the formation of a Grignard reagent, which acts as a nucleophile in various chemical reactions. The magnesium center coordinates with the organic halide, facilitating the transfer of the organic group to an electrophile . This process is crucial for the formation of new bonds in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmagnesium bromide: Similar in structure but lacks the fluorine and phenoxymethyl groups.
Methylmagnesium bromide: Contains a methyl group instead of the phenoxymethylbenzene moiety.
Ethylmagnesium bromide: Contains an ethyl group instead of the phenoxymethylbenzene moiety.
Uniqueness
Magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide is unique due to the presence of the fluorine atom and the phenoxymethyl group, which can influence its reactivity and the types of reactions it can undergo. These structural features can provide distinct advantages in specific synthetic applications.
Eigenschaften
Molekularformel |
C13H10BrFMgO |
|---|---|
Molekulargewicht |
305.42 g/mol |
IUPAC-Name |
magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide |
InChI |
InChI=1S/C13H10FO.BrH.Mg/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
PYCKNVZRNNIIPT-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C[C-]=CC(=C1)OCC2=CC(=CC=C2)F.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[5-[4-(morpholin-4-ylmethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B12638629.png)


![4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12638643.png)
methanone](/img/structure/B12638649.png)

![N'-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea](/img/structure/B12638653.png)
![Methyl 5-chloro-1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12638659.png)
![6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane](/img/structure/B12638662.png)
